molecular formula C12H10N2O2 B6386421 5-(3-Aminophenyl)picolinic acid CAS No. 1261896-52-9

5-(3-Aminophenyl)picolinic acid

Cat. No.: B6386421
CAS No.: 1261896-52-9
M. Wt: 214.22 g/mol
InChI Key: BVACGTUHDQGCRT-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an aminophenyl group attached to the fifth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(3-Aminophenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can inhibit enzymatic activities. Additionally, the compound may interfere with cellular processes by binding to proteins and altering their functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-(3-Aminophenyl)picolinic acid is unique due to the presence of the aminophenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological molecules and metal ions, making it valuable for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(3-aminophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVACGTUHDQGCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254279
Record name 2-Pyridinecarboxylic acid, 5-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-52-9
Record name 2-Pyridinecarboxylic acid, 5-(3-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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